molecular formula C12H14N2O2 B1273461 N-benzyl-5-oxopyrrolidine-2-carboxamide CAS No. 100135-07-7

N-benzyl-5-oxopyrrolidine-2-carboxamide

Cat. No. B1273461
M. Wt: 218.25 g/mol
InChI Key: MDCKMKIRZIXFCH-UHFFFAOYSA-N
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Description

N-benzyl-5-oxopyrrolidine-2-carboxamide (N-benzyl-5-oxopyrrolidine-2-carboxamide) is a compound of interest due to its potential applications in the field of pharmaceutical sciences. It is a cyclic amide that has a five-membered ring structure, with a benzyl group attached to a nitrogen atom. The compound has been studied extensively, and has been found to possess a wide range of biological and pharmacological properties.

Scientific Research Applications

Radioligand Synthesis and Biological Evaluation

N-benzyl-5-oxopyrrolidine-2-carboxamide derivatives are utilized in radioligand synthesis for biological evaluation. A study by Gao et al. (2018) involved the synthesis of IUR-1601, a compound structurally related to N-benzyl-5-oxopyrrolidine-2-carboxamide. This compound was used to create a radiotracer for biological evaluation, demonstrating its potential in medicinal chemistry and radiopharmaceutical development (Gao et al., 2018).

Development of Novel Compounds with Pharmacological Interest

Burdzhiev and Stanoeva (2008) reported the synthesis of new polysubstituted pyrrolidinones with potential biological activity. These compounds, derived from N-benzyl-5-oxopyrrolidine-2-carboxamide, incorporate pyrrolidinone and nitrogen-containing heterocyclic fragments, indicating their relevance in drug discovery and pharmacological research (Burdzhiev & Stanoeva, 2008).

One-Pot Synthesis for Efficient Compound Development

Zeng et al. (2013) developed a one-pot base-mediated synthesis method for 5-oxopyrrolidine-2-carboxamides, including compounds similar to N-benzyl-5-oxopyrrolidine-2-carboxamide. This efficient synthesis process is crucial for rapid development and testing of potential therapeutic agents (Zeng et al., 2013).

Novel Bicyclic Systems in Drug Development

Kharchenko et al. (2008) synthesized novel bicyclic systems involving 5-oxopyrrolidine-2-one, a structure related to N-benzyl-5-oxopyrrolidine-2-carboxamide. These compounds were evaluated for their potential biological activities, showcasing the diversity of applications in medicinal chemistry (Kharchenko, Detistov, & Orlov, 2008).

Potential in Neurodegenerative Disease Research

Jantos et al. (2019) investigated ketoamide-based 1-benzyl-5-oxopyrrolidine-2-carboxamides as calpain inhibitors, with a focus on neurodegenerative diseases like Alzheimer's. This research highlights the application of N-benzyl-5-oxopyrrolidine-2-carboxamide derivatives in developing treatments for neurological conditions (Jantos et al., 2019).

Synthesis and Anticancer Activity Assessment

Dyson et al. (2014) explored the synthesis and anticancer activity of compounds derived from N-benzyl-5-oxopyrrolidine-2-carboxamide. This research contributes to the understanding of the compound's potential role in cancer treatment (Dyson et al., 2014).

properties

IUPAC Name

N-benzyl-5-oxopyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c15-11-7-6-10(14-11)12(16)13-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDCKMKIRZIXFCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C(=O)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501103648
Record name N-benzyl-5-oxopyrrolidine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501103648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204869
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-benzyl-5-oxopyrrolidine-2-carboxamide

CAS RN

100135-07-7
Record name N-benzyl-5-oxopyrrolidine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501103648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
DT Gerokonstantis, A Nikolaou, C Magkrioti… - Bioorganic & Medicinal …, 2020 - Elsevier
Autotaxin (ATX), a glycoprotein (~125 kDa) isolated as an autocrine motility factor from melanoma cells, belongs to a seven-membered family of ectonucleotide pyrophosphatase/…
Number of citations: 13 www.sciencedirect.com
DT Gerokonstantis, C Mantzourani… - Journal of Medicinal …, 2023 - ACS Publications
Inhibitors of histone deacetylases (HDACs) have received special attention as novel anticancer agents. Among various types of synthetic inhibitors, benzamides constitute an important …
Number of citations: 4 pubs.acs.org
S Das, SA Amin, S Datta, N Adhikari, T Jha - Journal of Molecular Structure, 2022 - Elsevier
In this study, we have synthesized some 4-biphenylsulphonyl-L(+)-pyroglutamic acid and pyroglutamines as we have already reported the corresponding glutamic acids and glutamines…
Number of citations: 3 www.sciencedirect.com

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